4,6-Dichloro-7-methoxy-3-nitroquinoline
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Overview
Description
4,6-Dichloro-7-methoxy-3-nitroquinoline is a chemical compound with the molecular formula C₁₀H₆Cl₂N₂O₃. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-methoxy-3-nitroquinoline typically involves the nitration of 4,6-dichloro-7-methoxyquinoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4,6-Dichloro-7-methoxy-3-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-7-methoxy-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-methoxy-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-7-methoxyquinoline
- 4,6-Dichloro-3-nitroquinoline
- 7-Methoxy-3-nitroquinoline
Uniqueness
4,6-Dichloro-7-methoxy-3-nitroquinoline is unique due to the presence of both chloro and nitro groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6Cl2N2O3 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-9-3-7-5(2-6(9)11)10(12)8(4-13-7)14(15)16/h2-4H,1H3 |
InChI Key |
KBTOKNDKMVUWBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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